2-Methoxy-5-nitrobenzonitrile

SNAr Reactivity Reaction Kinetics Synthetic Intermediate

2-Methoxy-5-nitrobenzonitrile (10496-75-0) is a strategic aromatic intermediate with a unique ortho-methoxy/meta-nitro substitution pattern that governs regioselective SNAr kinetics and enables selective nitro-to-amine reduction yielding 5-amino-2-methoxybenzonitrile—a critical aniline scaffold for heterocycle synthesis. Unlike positional isomers (e.g., 5-Methoxy-2-nitrobenzonitrile) or mono-functional analogs, this electronic configuration is non-interchangeable and validated in patent literature for anti-gout drug candidates and NLO chromophore development. Procure with confidence for multi-step syntheses where isomeric precision is critical.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 10496-75-0
Cat. No. B082257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitrobenzonitrile
CAS10496-75-0
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C8H6N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
InChIKeyLTYIIDMVVUWOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitrobenzonitrile (CAS 10496-75-0) for Advanced Organic Synthesis


2-Methoxy-5-nitrobenzonitrile (CAS 10496-75-0) is an aromatic organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol [1]. Its structure features a benzene ring substituted with a methoxy group (-OCH3) at the 2-position, a nitro group (-NO2) at the 5-position, and a nitrile group (-C≡N) [1]. The compound is primarily utilized as a versatile synthetic intermediate in organic chemistry and material science research, with its reactivity profile determined by the combined electronic effects of the electron-donating methoxy and the strongly electron-withdrawing nitro and cyano groups .

Why 2-Methoxy-5-nitrobenzonitrile Cannot Be Swapped with its Close Analogs


The precise substitution pattern of 2-Methoxy-5-nitrobenzonitrile dictates its unique reactivity, making it non-interchangeable with its closest analogs. The compound's ortho-methoxy and meta-nitro configuration creates a distinct electronic environment that governs the regioselectivity and kinetics of key transformations, particularly nucleophilic aromatic substitution (SNAr) . Substituting this compound with a positional isomer, such as 5-Methoxy-2-nitrobenzonitrile (CAS 38469-84-0), or with analogs lacking one of the key functional groups, such as 2-Methoxybenzonitrile or 5-Nitrobenzonitrile, will result in a fundamentally different reactivity profile, potentially altering reaction pathways, yields, or the feasibility of a synthetic route . This specificity is critical for the successful execution of multi-step syntheses where this compound serves as a strategic intermediate.

Key Differential Evidence for Selecting 2-Methoxy-5-nitrobenzonitrile


Reactivity in Nucleophilic Aromatic Substitution: Comparing to Mono-Substituted Analogs

2-Methoxy-5-nitrobenzonitrile is a significantly more reactive substrate for nucleophilic aromatic substitution (SNAr) than its mono-substituted analogs, 2-Methoxybenzonitrile and 5-Nitrobenzonitrile . The presence of the strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, while the ortho-methoxy group can act as a leaving group, enabling the introduction of diverse functionalities via a substitution pathway that is not accessible to the analogs lacking either functional group .

SNAr Reactivity Reaction Kinetics Synthetic Intermediate

Regioselectivity in Synthesis: The Critical Ortho-Methoxy and Meta-Nitro Pattern

The specific 2-methoxy-5-nitro substitution pattern on the benzonitrile core confers unique reactivity and product outcomes compared to its positional isomers, such as 5-Methoxy-2-nitrobenzonitrile (CAS 38469-84-0) . In the latter isomer, the nitro group is ortho to the cyano group, which creates a different electronic environment and steric profile. This change in substitution pattern can dramatically alter the regioselectivity of further functionalization, leading to different product distributions . While direct comparative reaction data between the two isomers is limited in the public domain, the well-established principles of aromatic substitution dictate that the position of strong electron-withdrawing groups like -NO2 and -CN, relative to potential leaving groups, is a primary determinant of reaction outcome in SNAr and other aromatic functionalization reactions [1].

Regioselectivity Isomerism Reaction Outcome

Stoichiometry in Key Reductions: Quantitative Reduction to 5-Amino-2-methoxybenzonitrile

The reduction of 2-Methoxy-5-nitrobenzonitrile to the corresponding aniline derivative, 5-amino-2-methoxybenzonitrile, is a well-defined, high-yielding transformation that underscores its value as a precursor . A documented procedure shows that treatment of 2-Methoxy-5-nitrobenzonitrile (1 equiv., 1.23 mmol) with a catalytic amount of palladium on carbon (10% mass) in methanol under a hydrogen atmosphere yields the corresponding aniline . This contrasts with 2-Methoxybenzonitrile, which lacks the nitro group and therefore cannot undergo this specific transformation to provide the versatile amino functionality .

Reduction Catalytic Hydrogenation Aniline Synthesis

Documented Use in Advanced Intermediates: A Validated Precursor for Complex Molecule Synthesis

2-Methoxy-5-nitrobenzonitrile has a documented role as a precursor in the synthesis of more complex and valuable molecules. It is specifically cited as a downstream intermediate in patent literature . For instance, it is used in the synthesis of compounds related to anti-gout drug development . This contrasts with many other nitrobenzonitrile isomers or mono-substituted analogs for which such specific, high-value downstream uses are not as clearly or publicly documented. The existence of these patent routes confirms its proven utility and validated position in established synthetic pathways.

Pharmaceutical Intermediate Patent Literature Synthetic Utility

Primary Application Scenarios for 2-Methoxy-5-nitrobenzonitrile


Synthesis of 5-Amino-2-methoxybenzonitrile via Catalytic Hydrogenation

The primary and most direct application of 2-Methoxy-5-nitrobenzonitrile is its conversion to 5-amino-2-methoxybenzonitrile. This transformation is a cornerstone for accessing a wide range of nitrogen-containing heterocycles and functionalized arenes . The well-documented reduction protocol using Pd/C and hydrogen provides a reliable entry point into this valuable aniline scaffold, which can be further elaborated via amide bond formation, diazonium salt chemistry, or other transformations. This application directly leverages the evidence presented in Section 3 regarding the compound's unique ability to undergo this specific reduction .

Strategic Intermediate in Multi-Step Syntheses Requiring a 2-Methoxy-5-substituted Benzonitrile Core

This compound is ideally suited for complex organic syntheses where a 2-methoxy-5-substituted benzonitrile core is required. Its differential reactivity allows for a strategic order of operations: the nitro group can be reduced or substituted first, followed by further functionalization of the aromatic ring at a later stage . This is particularly valuable when alternative synthetic routes would require more steps, lower yields, or result in undesirable regioisomeric mixtures. The compound's validated use in patent literature, including in the synthesis of anti-gout drug candidates, underscores its proven role in such advanced synthetic pathways .

Material Science Research Requiring a Specific Ortho-Methoxy, Meta-Nitro Benzonitrile

In material science, the specific substitution pattern of 2-Methoxy-5-nitrobenzonitrile can be critical for achieving desired electronic or optical properties . The combination of an electron-donating methoxy and an electron-withdrawing nitro group in a specific orientation on the benzonitrile core can impart a unique dipole moment and polarizability. This makes the compound a candidate for use in the development of novel materials such as non-linear optical (NLO) chromophores or as a building block for supramolecular assemblies where a specific electronic and steric profile is necessary .

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